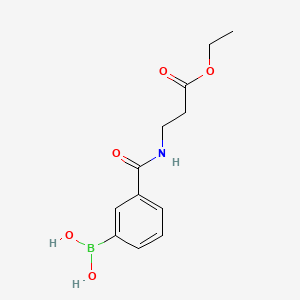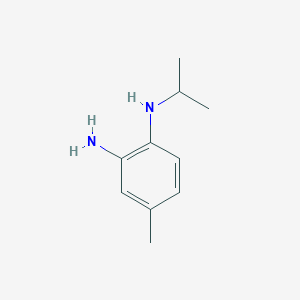
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine
説明
“4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine” is a chemical compound with the molecular formula C10H16N2. It has a molecular weight of 164.25 .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a benzene ring, which is a cyclic compound with alternating double bonds. Attached to this ring are a methyl group, a propan-2-yl group, and two amine groups .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds such as o-phenylenediamine are known to undergo reactions like condensation with ketones and aldehydes to give rise to various valuable products .科学的研究の応用
Molecular Aggregation Studies
A study conducted by Matwijczuk et al. (2016) investigated the aggregation processes of certain compounds in organic solvents, contributing to our understanding of molecular interactions in solution. This research offers insights into the behavior of molecules like 4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine in various solvents, which can be crucial for applications in chemistry and materials science (Matwijczuk et al., 2016).
Crystal Structure Analysis
The crystal structure and spectroscopic properties of certain benzene-1,4-diamine derivatives were explored by Kolev et al. (2009). Understanding the crystal structure of these molecules, including those similar to this compound, is crucial for applications in crystallography and materials science (Kolev et al., 2009).
Synthetic Applications
A study by Zinad et al. (2018) focused on the synthesis of a compound structurally related to this compound, highlighting the importance of synthetic methodologies in creating complex organic molecules. Such research is integral to the development of new materials and pharmaceuticals (Zinad et al., 2018).
Chemical Interaction Studies
Research by Nycz et al. (2011) on various cathinones provides valuable data on the interaction of compounds structurally similar to this compound. Understanding these interactions can inform pharmacology and chemistry (Nycz et al., 2011).
Antioxidant Activity
The study of N,N′-substituted p-phenylenediamine antioxidants, including molecules related to this compound, by Kortišová et al. (2007) contributes to our understanding of antioxidant mechanisms. Such research is crucial in the development of new antioxidants for medical and industrial applications (Kortišová et al., 2007).
Vibrational and Conformational Analysis
Subashchandrabose et al. (2013) conducted a study on NBPMB, a molecule similar to this compound, examining its vibrational and conformational properties. This research is significant in understanding the physical and chemical properties of such molecules (Subashchandrabose et al., 2013).
Polymer Science Applications
A study by Ghaemy and Alizadeh (2009) on the synthesis of polyimides from diamines, related to this compound, illustrates its potential application in polymer science. Such research is fundamental in the development of new materials for various industries (Ghaemy & Alizadeh, 2009).
作用機序
Target of Action
It is structurally similar to p-cymene , a naturally occurring aromatic organic compound classified as an alkylbenzene related to monocyclic monoterpenes . P-cymene is found in various essential oils and has been studied for its potential biological activities .
Mode of Action
Compounds similar to it, such as p-cymene, are known to interact with biological systems in various ways . For instance, they may interact with cellular membranes or proteins, leading to changes in cell function .
Biochemical Pathways
Compounds like p-cymene, which are structurally similar, are known to be involved in various biological processes
Pharmacokinetics
Given its structural similarity to p-cymene, it may share some of its properties . P-cymene is insoluble in water but miscible with organic solvents , which could influence its bioavailability and distribution in the body.
Result of Action
Compounds like p-cymene have been studied for their potential antimicrobial, anti-inflammatory, and antioxidant activities
生化学分析
Biochemical Properties
4-methyl-1-N-(propan-2-yl)benzene-1,2-diamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, forming complexes with metal ions, which can then interact with enzymes such as oxidoreductases and transferases . These interactions often involve the coordination of the amine groups of this compound with the active sites of the enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In some cell types, this compound has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and promoting cell growth . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into various metabolites . This compound can affect metabolic flux by altering the activity of key enzymes in pathways such as glycolysis and the citric acid cycle. Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can affect its bioavailability and activity, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it exerts its effects on cellular processes. The activity and function of this compound can be influenced by its subcellular localization, as different compartments provide distinct microenvironments for biochemical reactions.
特性
IUPAC Name |
4-methyl-1-N-propan-2-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7,12H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFHSQAMAOAJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






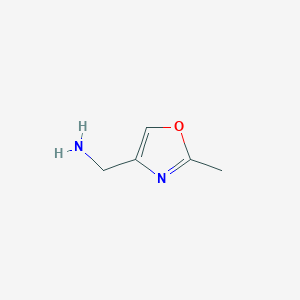


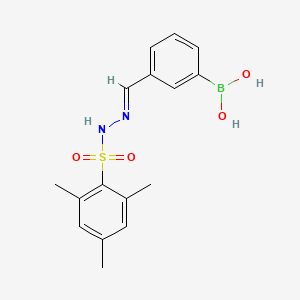
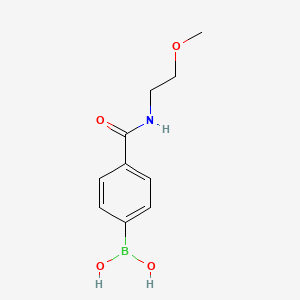


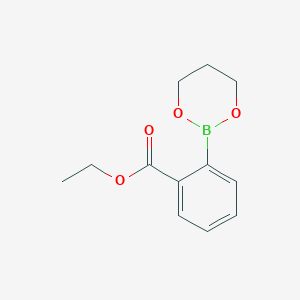
![2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one hydrochloride](/img/structure/B1418407.png)
